molecular formula C11H18Cl2N2 B2643772 (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride CAS No. 37039-52-4

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride

Cat. No.: B2643772
CAS No.: 37039-52-4
M. Wt: 249.18
InChI Key: PJWFZVJBOHGQAK-UHFFFAOYSA-N
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Description

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired products in good yield.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as iron (III) chloride . The reaction conditions are typically mild, ensuring high yields and minimal side products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of iminium salts, while reduction can yield various reduced isoquinoline derivatives .

Scientific Research Applications

(2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . This action is mediated through its binding to the androgen receptor, inhibiting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride include other isoquinoline derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to act as an androgen receptor antagonist makes it particularly valuable in the field of cancer research .

Properties

IUPAC Name

(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-7-6-9-4-2-3-5-10(9)11(13)8-12;;/h2-5,11H,6-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWFZVJBOHGQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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